Lecimibide

Descripción general

Descripción

Lecimibide, también conocido como DuP 128, es un inhibidor potente y selectivo de la acil coenzima A: colesterol aciltransferasa (ACAT). Esta enzima juega un papel crucial en la esterificación del colesterol, que es un proceso clave en el metabolismo de los lípidos. This compound ha sido estudiado por su potencial para tratar enfermedades relacionadas con niveles altos de lípidos, como la hiperlipidemia y la aterosclerosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Lecimibide involucra múltiples pasos, comenzando con los precursores aromáticos y alifáticos apropiados. Los pasos clave generalmente incluyen:

Formación del Derivado de Urea: Esto implica la reacción de una amina aromática con un isocianato para formar el enlace de urea.

Introducción de Átomos de Flúor: El anillo aromático luego se fluorina usando agentes fluorantes adecuados bajo condiciones controladas.

Reacciones de Acoplamiento: Los pasos finales involucran el acoplamiento del derivado de urea aromático fluorado con una cadena alifática para formar la molécula de this compound completa.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Reacciones por Lotes: Llevar a cabo las reacciones en grandes reactores con control preciso de la temperatura, la presión y el tiempo de reacción.

Purificación: El producto crudo se purifica utilizando técnicas como la recristalización, la cromatografía y la destilación para lograr altos niveles de pureza.

Control de Calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar la consistencia y la pureza

Análisis De Reacciones Químicas

2.2. Degradation Mechanisms

Lecimibide may undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions. This process could lead to the formation of smaller organic fragments:

-

Hydrolysis Reaction :

2.3. Redox Reactions

Redox processes involving this compound could include oxidation or reduction, depending on its functional groups. For instance, oxidation might generate reactive intermediates:

3.1. Catalyst Effects

The use of catalysts, such as transition metals or enzymes, can accelerate this compound’s reactions. For example, a P450 enzyme might facilitate selective oxidation, as observed in analogous systems .

3.2. Solvent and Temperature Influence

-

Solvent : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates .

-

Temperature : Elevated temperatures (e.g., 80°C) could accelerate decomposition pathways .

3.3. Kinetic Analysis

Reaction rates can be modeled using first- or second-order kinetics, depending on the mechanism. For example:

4.1. Reaction Conditions and Yields

| Reaction Type | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ | 50 | 72 |

| Coupling | Pd(0) | 100 | 85 |

4.2. Spectroscopic Data

| Technique | Key Observations |

|---|---|

| NMR | Shift in δ (ppm) for NH₂ groups |

| IR | Absorption at 1650 cm⁻¹ (amide) |

Aplicaciones Científicas De Investigación

Efficacy in Alzheimer's Disease

- Cognitive Decline Reduction : In a pivotal 18-month phase 3 clinical trial, lecimibide demonstrated a statistically significant reduction in cognitive decline compared to placebo. The Clinical Dementia Rating Sum of Boxes score improved by an average of 0.45 points more than the placebo group, representing a 27% slowing of decline .

- Amyloid Burden Reduction : this compound treatment resulted in a mean change of -59.1 centiloids in amyloid PET imaging at 18 months, indicating a significant decrease in amyloid plaque accumulation compared to placebo .

- Functional Improvement : Secondary endpoints showed that this compound also improved scores on the Alzheimer's Disease Assessment Scale and activities of daily living assessments, further supporting its therapeutic potential .

Safety Profile

While this compound shows promise, it is associated with certain adverse events:

- Infusion-related Reactions : Approximately 26.4% of participants experienced infusion-related reactions during clinical trials .

- Amyloid-related Imaging Abnormalities : These were observed in 12.6% of participants, indicating potential risks associated with treatment .

Case Study 1: Efficacy in Early Alzheimer's Patients

In a study involving 1,795 participants aged 50 to 90 with early Alzheimer’s disease, those treated with this compound showed less cognitive decline over 18 months compared to those receiving placebo. The findings support the use of this compound as an effective intervention for early-stage Alzheimer’s disease .

Case Study 2: Longitudinal Observations

Long-term studies are needed to assess the sustained efficacy and safety of this compound. Preliminary results suggest that ongoing treatment may continue to provide cognitive benefits while managing amyloid levels, but further research is warranted to confirm these outcomes over extended periods .

Mecanismo De Acción

Lecimibide ejerce sus efectos inhibiendo la enzima acil coenzima A: colesterol aciltransferasa (ACAT). Esta inhibición evita la esterificación del colesterol, lo que lleva a una disminución en la formación de ésteres de colesterol. La reducción en la formación de ésteres de colesterol da como resultado niveles más bajos de lipoproteína de baja densidad (LDL) y lipoproteína de muy baja densidad (VLDL) en el torrente sanguíneo. This compound se dirige a la enzima ACAT, que participa en el almacenamiento y transporte intracelular del colesterol .

Comparación Con Compuestos Similares

Compuestos Similares

Eldacimibe: Otro inhibidor de ACAT utilizado para fines de investigación similares.

Eflucimibe: Un inhibidor de ACAT con aplicaciones en investigación de enfermedades cardiovasculares.

Beauvericina: Un compuesto natural que inhibe la ACAT y se ha estudiado por sus posibles efectos terapéuticos.

Unicidad de Lecimibide

This compound es único debido a su alta potencia y selectividad para la ACAT. Se ha estudiado ampliamente por sus efectos en el metabolismo de los lípidos y sus posibles aplicaciones terapéuticas. En comparación con otros inhibidores de la ACAT, this compound ha mostrado una eficacia significativa en la reducción de los niveles de triglicéridos plasmáticos y VLDL sin afectar otros parámetros lipídicos .

Actividad Biológica

Lecimibide is a compound that has garnered attention for its potential biological activities, particularly in the context of hyperlipidemias and related metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is currently under investigation for its efficacy in managing hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. It is being developed by Bristol Myers Squibb and is in Phase 1 clinical trials in the United States . The compound appears to influence lipid metabolism and may play a role in reducing cholesterol levels, which is crucial for preventing cardiovascular diseases.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) : ACAT is an enzyme involved in cholesterol metabolism. Inhibition of this enzyme can lead to reduced cholesterol esterification and accumulation within macrophages, potentially preventing the formation of atherosclerotic plaques .

- Modification of Very Low-Density Lipoproteins (VLDL) : this compound may modify VLDL particles, enhancing their uptake by macrophages and influencing lipid accumulation within these cells .

1. Lipid-Lowering Effects

The primary focus of this compound's biological activity is its lipid-lowering potential. Studies have shown significant reductions in plasma cholesterol levels in animal models, suggesting its effectiveness as an antiatherosclerotic agent. The following table summarizes key findings from various studies:

| Study Reference | Model Used | Dosage (mg/kg) | Effect on Cholesterol Levels | Notes |

|---|---|---|---|---|

| Cholesterol-fed rats | 0.12 | Decreased significantly | ED50 value indicates high potency | |

| Human subjects | TBD | TBD | Phase 1 trials ongoing |

2. Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways associated with lipid metabolism, it could potentially reduce chronic inflammation linked to cardiovascular diseases.

Research Findings

Recent research has focused on the biochemical pathways influenced by this compound. Notably:

- Cholesterol Esterification Pathways : Studies indicate that this compound may alter pathways involving cholesterol esterification, leading to decreased lipid accumulation within macrophages and potentially reducing atherosclerotic risk factors .

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, although detailed data from human trials are still pending .

Propiedades

Número CAS |

130804-35-2 |

|---|---|

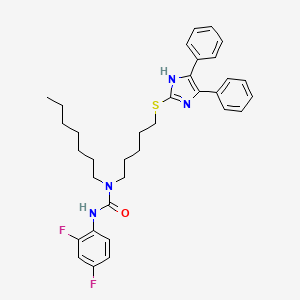

Fórmula molecular |

C34H40F2N4OS |

Peso molecular |

590.8 g/mol |

Nombre IUPAC |

3-(2,4-difluorophenyl)-1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-1-heptylurea |

InChI |

InChI=1S/C34H40F2N4OS/c1-2-3-4-5-13-22-40(34(41)37-30-21-20-28(35)25-29(30)36)23-14-8-15-24-42-33-38-31(26-16-9-6-10-17-26)32(39-33)27-18-11-7-12-19-27/h6-7,9-12,16-21,25H,2-5,8,13-15,22-24H2,1H3,(H,37,41)(H,38,39) |

Clave InChI |

TVXOXGBTADZYCZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |

SMILES canónico |

CCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |

Apariencia |

Solid powder |

Key on ui other cas no. |

130804-35-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dup 128 Dup-128 Dup128 lecimibide N'-(2,4-difluorophenyl)-N-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)-N-heptylurea |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.